molecular formula C22H22ClN5O B2452091 N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105220-23-2

N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2452091
M. Wt: 407.9
InChI Key: ZRKPQKGXWNTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community for its potential applications in drug discovery and development.

Scientific Research Applications

Glycine Transporter 1 Inhibition

Research identified a potent glycine transporter 1 (GlyT1) inhibitor, structurally related to N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide. These inhibitors are significant for their potential impact on central nervous system disorders (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

A study on derivatives of N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

PCSK9 mRNA Translation Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, chemically akin to the molecule , have been identified as inhibitors of PCSK9 mRNA translation, which is important in cholesterol management (Londregan et al., 2018).

Potential Treatment for Central Nervous System Disorders

A scalable and facile synthetic process for a structurally similar compound indicated its potential use in treating central nervous system disorders (Wei et al., 2016).

Analgesic Activity

The compound has been investigated for its analgesic activity, particularly as a TRPV1 antagonist, in the context of chronic pain management (Nie et al., 2020).

CB1 Cannabinoid Receptor Interaction

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a similar compound, revealed insights into its interaction with the CB1 cannabinoid receptor, which can be relevant in various therapeutic areas (Shim et al., 2002).

Anti-Tubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the molecule , showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Non-Linear Optical and Molecular Docking Studies

The synthesized compounds related to N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide were explored for their non-linear optical properties and molecular docking abilities, which are vital for understanding their interaction with biological targets (Jayarajan et al., 2019).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-19-6-2-1-4-17(19)15-25-22(29)16-9-12-28(13-10-16)21-8-7-20(26-27-21)18-5-3-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPQKGXWNTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.